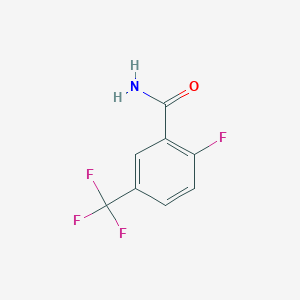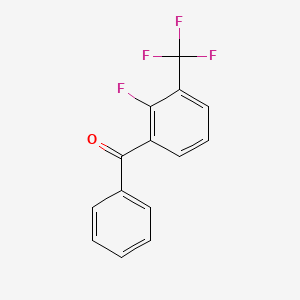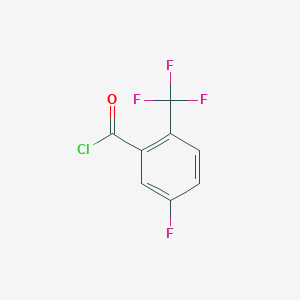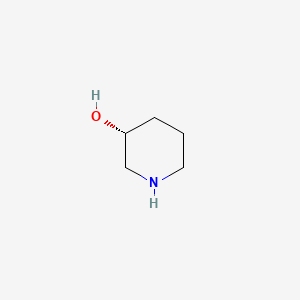
(R)-piperidin-3-ol
概要
説明
®-piperidin-3-ol is a chiral compound with the molecular formula C5H11NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydroxyl group at the third position. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
®-piperidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 3-piperidone using chiral catalysts to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 3-piperidone using a chiral rhodium catalyst. The reaction conditions typically involve the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-piperidin-3-ol may involve the use of large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The choice of catalyst and reaction conditions is crucial to ensure the selective formation of the ®-enantiomer.
化学反応の分析
Types of Reactions
®-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-piperidone or 3-piperidinecarboxaldehyde.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the reagent used.
科学的研究の応用
®-piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: ®-piperidin-3-ol derivatives are explored for their therapeutic potential in treating neurological disorders and as intermediates in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-piperidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The chiral nature of ®-piperidin-3-ol can result in enantioselective interactions, making it a valuable tool in stereochemistry and drug design.
類似化合物との比較
Similar Compounds
(S)-piperidin-3-ol: The enantiomer of ®-piperidin-3-ol with different stereochemistry.
Piperidine: The parent compound without the hydroxyl group.
3-piperidone: The ketone derivative of piperidine.
Uniqueness
®-piperidin-3-ol is unique due to its chiral nature and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to participate in enantioselective reactions and form specific interactions with biological targets makes it a valuable compound in various fields of research.
特性
IUPAC Name |
(3R)-piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOSRSKDCZIFM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374746 | |
| Record name | (3R)-3-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62414-68-0 | |
| Record name | (3R)-3-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-piperidin-3-ol useful in asymmetric synthesis?
A1: this compound has proven to be an effective chiral auxiliary in stereoselective synthesis. [] Its rigid structure, thanks to the fixed chiral center at the 3-position, allows for good diastereoselectivity in reactions involving its derivatives. [] A key example is its application in the synthesis of α-hydroxy aldehydes, where it facilitates high enantiomeric excesses. []
Q2: How does the conformation of this compound relate to its optical properties?
A2: The absolute configuration of this compound significantly impacts its circular dichroism (CD) spectrum. Studies using the rigid analogue, (R)-quinuclidin-3-ol, validated a simple piperidine helicity rule for predicting the sign of the Cotton effect. [] This rule, when applied to this compound and (R)-1-methylpiperidin-3-ol, correctly predicted the observed Cotton effects, supporting their proposed conformations and configurational assignments. [] This insight is crucial for understanding the relationship between the three-dimensional structure and chiroptical properties of such piperidine derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


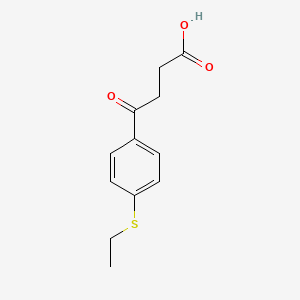







![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)
